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Compound of Interest

Compound Name: (R)-(+)-Propylene carbonate

Cat. No.: B016679 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and

infrared (IR) spectroscopic data for (R)-(+)-propylene carbonate. Detailed experimental

protocols, quantitative data organized for clarity, and a visualization of the analytical workflow

are presented to support research and development activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

(R)-(+)-propylene carbonate. Both ¹H and ¹³C NMR provide detailed information about the

chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of (R)-(+)-propylene carbonate in deuterated chloroform (CDCl₃)

exhibits distinct signals corresponding to the methyl (CH₃), methylene (CH₂), and methine (CH)

protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS).

Table 1: ¹H NMR Spectroscopic Data for (R)-(+)-Propylene Carbonate in CDCl₃
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Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

CH₃ ~1.50 Doublet ~6.3

CH₂ (Ha) ~4.04 Doublet of Doublets
J(Ha, Hb) ≈ 8.5, J(Ha,

Hc) ≈ 5.9

CH₂ (Hb) ~4.56 Doublet of Doublets
J(Hb, Ha) ≈ 8.5, J(Hb,

Hc) ≈ 8.2

CH ~4.85 Multiplet -

Note: The exact chemical shifts and coupling constants may vary slightly depending on the

experimental conditions.

¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum of (R)-(+)-propylene carbonate in CDCl₃ shows four

distinct signals, one for each unique carbon atom in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for (R)-(+)-Propylene Carbonate in CDCl₃[1]

Carbon Atom Chemical Shift (δ, ppm)

CH₃ ~19.4

CH ~67.5

CH₂ ~74.9

C=O ~155.5

Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in (R)-(+)-propylene carbonate
by measuring the absorption of infrared radiation at specific vibrational frequencies.

IR Spectroscopic Data
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The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl

(C=O) stretching vibration, a hallmark of the cyclic carbonate structure. Other significant

absorptions are attributed to C-H and C-O stretching and bending vibrations.[2]

Table 3: IR Spectroscopic Data for (R)-(+)-Propylene Carbonate

Vibrational Frequency (cm⁻¹) Assignment

~2990 C-H stretch (CH₃, asymmetric)

~2930 C-H stretch (CH₂, asymmetric)

~1795 C=O stretch (carbonyl)[2][3]

~1480, 1400 CH₂ scissoring, CH₃ deformation

~1180, 1080, 1050 C-O stretch

~780 Ring deformation

Experimental Protocols
The following sections detail the methodologies for acquiring the NMR and IR spectroscopic

data.

NMR Spectroscopy Protocol
Sample Preparation: A sample of (R)-(+)-propylene carbonate (typically 5-10 mg) is dissolved

in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane

(TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

Spectrometer: A high-resolution NMR spectrometer, such as a Bruker Avance 500 MHz

instrument.

¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters

include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width

covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5

seconds.
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¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines

for each carbon. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural

abundance of ¹³C, a larger number of scans and a longer acquisition time are typically

necessary.

FT-IR Spectroscopy Protocol
Sample Preparation: For a liquid sample like (R)-(+)-propylene carbonate, the Attenuated

Total Reflectance (ATR) technique is commonly employed. A small drop of the neat liquid is

placed directly onto the ATR crystal (e.g., diamond).

Instrumentation and Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

Measurement Mode: Attenuated Total Reflectance (ATR).

Procedure:

A background spectrum of the clean, empty ATR crystal is recorded.

A small drop of the (R)-(+)-propylene carbonate sample is placed on the crystal, ensuring

full coverage.

The sample spectrum is recorded. The final spectrum is presented in terms of

transmittance or absorbance versus wavenumber (cm⁻¹). Typically, multiple scans are co-

added to improve the signal-to-noise ratio.

Workflow Visualization
The logical flow of spectroscopic analysis for (R)-(+)-propylene carbonate is depicted in the

following diagram.
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Spectroscopic Analysis of (R)-(+)-Propylene Carbonate

Sample Preparation
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Spectroscopic analysis workflow for (R)-(+)-propylene carbonate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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